![molecular formula C8H10O B14461135 Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde CAS No. 73991-29-4](/img/structure/B14461135.png)
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a bicyclic monoterpene aldehyde, characterized by its unique structure which includes a bicyclo[3.1.1]heptane ring system. This compound is found naturally in essential oils of various plants and is known for its distinctive aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of Myrtenol, a related alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) . The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Amines, Hydrazines
Major Products
Oxidation: Carboxylic acids
Reduction: Myrtenol
Substitution: Imines, Hydrazones
Applications De Recherche Scientifique
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity underlies its antimicrobial and anti-inflammatory effects, as it can disrupt microbial cell walls and modulate inflammatory pathways .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde is unique among similar compounds due to its specific bicyclic structure and functional groups. Similar compounds include:
Myrtenol: The corresponding alcohol, which can be oxidized to form the aldehyde.
Nopol: Another bicyclic monoterpene with a similar structure but different functional groups.
Camphor: A bicyclic ketone with distinct chemical properties and applications.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Propriétés
Numéro CAS |
73991-29-4 |
|---|---|
Formule moléculaire |
C8H10O |
Poids moléculaire |
122.16 g/mol |
Nom IUPAC |
bicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O/c9-5-7-2-1-6-3-8(7)4-6/h2,5-6,8H,1,3-4H2 |
Clé InChI |
PWVXOZMACNWSII-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2CC1C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)

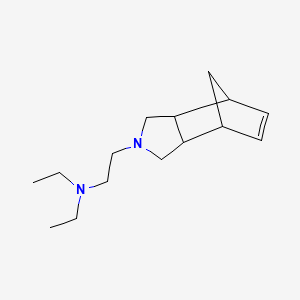
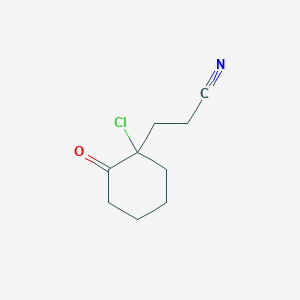
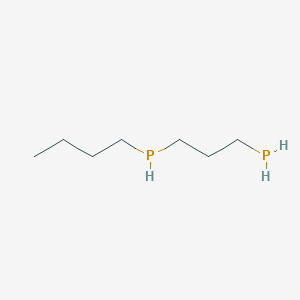
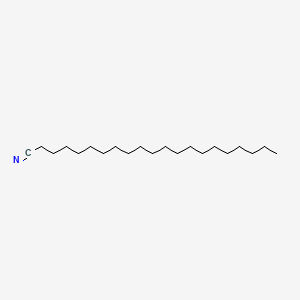
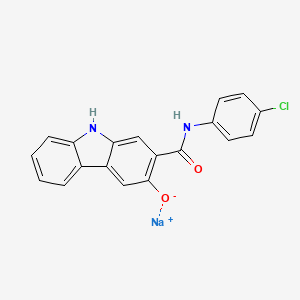
![N-Carbamoyl-2-({[(2-chloroethyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14461090.png)
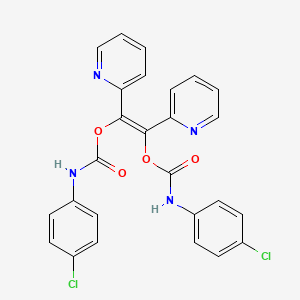

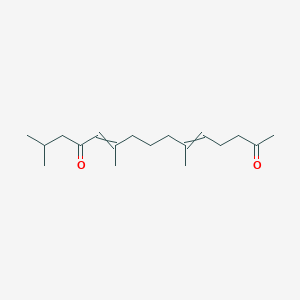
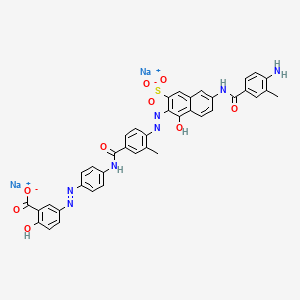
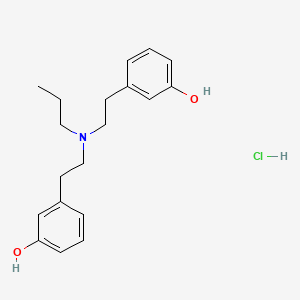
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
